- Preparation of pyrazolopyrimidine compounds as TSPO ligands for PET imaging, United States, , ,
Cas no 958233-07-3 (DPA-714)

DPA-714 structure
Nome do Produto:DPA-714
N.o CAS:958233-07-3
MF:C22H27FN4O2
MW:398.473788499832
CID:4738840
DPA-714 Propriedades químicas e físicas
Nomes e Identificadores
-
- Y1H4D2VKZD
- N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide
- 2-(2-(4-(2-Fluoroethoxy)phenyl)-5,7-dimethylpyrazolo(1,5-a)pyrimidin-3-yl)-N,N-diethylacetamide
- 2-(2-(4-(2-Fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide
- FLZZFWBNYJNHMY-UHFFFAOYSA-N
- [18F]D
- BDBM50243007
- J2.865.885K
- n,n-diethyl-2-{2-[4-(2-fluoro-ethoxy)-phenyl]-5,7-dimeth
- N,N-Diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide (ACI)
- 2-[2-[4-(2-Fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]-N,N-diethylacetamide
- DPA 714
- DPA-714
-
- Inchi: 1S/C22H27FN4O2/c1-5-26(6-2)20(28)14-19-21(17-7-9-18(10-8-17)29-12-11-23)25-27-16(4)13-15(3)24-22(19)27/h7-10,13H,5-6,11-12,14H2,1-4H3
- Chave InChI: FLZZFWBNYJNHMY-UHFFFAOYSA-N
- SMILES: FCCOC1C=CC(=CC=1)C1C(CC(N(CC)CC)=O)=C2N=C(C)C=C(C)N2N=1
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 29
- Contagem de Ligações Rotativas: 8
- Complexidade: 525
- Superfície polar topológica: 59.7
DPA-714 Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Biosynth | INB23307-1 mg |
DPA-714 |
958233-07-3 | 1mg |
$86.63 | 2023-01-04 | ||
MedChemExpress | HY-122607-50mg |
DPA-714 |
958233-07-3 | 99.89% | 50mg |
¥11000 | 2023-07-26 | |
MedChemExpress | HY-122607-10mM*1mLinDMSO |
DPA-714 |
958233-07-3 | 99.89% | 10mM*1mLinDMSO |
¥2860 | 2023-07-26 | |
Biosynth | INB23307-50 mg |
DPA-714 |
958233-07-3 | 50mg |
$1,351.50 | 2023-01-04 | ||
MedChemExpress | HY-122607-100mg |
DPA-714 |
958233-07-3 | 99.89% | 100mg |
¥19000 | 2023-07-11 | |
Biosynth | INB23307-10 mg |
DPA-714 |
958233-07-3 | 10mg |
$450.50 | 2023-01-04 | ||
Biosynth | INB23307-25 mg |
DPA-714 |
958233-07-3 | 25mg |
$844.75 | 2023-01-04 | ||
MedChemExpress | HY-122607-1mg |
DPA-714 |
958233-07-3 | 99.89% | 1mg |
¥1040 | 2024-04-15 | |
1PlusChem | 1P01RL5Y-5mg |
Pyrazolo[1,5-a]pyrimidine-3-acetamide, N,N-diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethyl- |
958233-07-3 | 99% | 5mg |
$347.00 | 2024-04-19 | |
1PlusChem | 1P01RL5Y-50mg |
Pyrazolo[1,5-a]pyrimidine-3-acetamide, N,N-diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethyl- |
958233-07-3 | 99% | 50mg |
$1639.00 | 2024-04-19 |
DPA-714 Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 15 min, 120 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Dimethylformamide ; 48 h, rt
Referência
- Preparation of 2-arylpyrazolo[1,5-a]pyrimidin-3-yl acetamide derivatives as ligands for translocator protein (18 kDa), World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Ethanol , Water ; 45 min, 180 °C
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 0 °C; 0 °C → rt
1.3 Solvents: Tetrahydrofuran ; 30 min, 120 °C
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 0 °C; 0 °C → rt
1.3 Solvents: Tetrahydrofuran ; 30 min, 120 °C
Referência
- Synthesis and Structure-Activity Relationships of 5,6,7-Substituted Pyrazolopyrimidines: Discovery of a Novel TSPO PET Ligand for Cancer ImagingJournal of Medicinal Chemistry, 2013, 56(8), 3429-3433,
Método de produção 4
Condições de reacção
Referência
- Preparation of imidazo[1,2-a]pyridines as fluorinated ligands for targeting peripheral benzodiazepine receptors, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 5 °C; 5 °C → rt
1.2 Solvents: Dichloromethane ; 16 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; 16 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
- Efficient tritiation of the translocator protein (18 kDa) selective ligand DPA-714Journal of Labelled Compounds and Radiopharmaceuticals, 2015, 58(1), 1-6,
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 - 20 h, 40 °C
Referência
- A practical, multigram synthesis of the 2-(2-(4-alkoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA) class of high affinity translocator protein (TSPO) ligandsTetrahedron Letters, 2012, 53(29), 3780-3783,
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ; 15 min, 120 °C
1.2 Solvents: Tetrahydrofuran ; 15 min, 120 °C
Referência
- Microwave-assisted organic synthesis of a high-affinity pyrazolo-pyrimidinyl TSPO ligandTetrahedron Letters, 2010, 51(35), 4595-4598,
Método de produção 8
Condições de reacção
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Dimethylformamide ; 48 h, rt
Referência
- DPA-714, a new translocator protein-specific ligand: synthesis, radiofluorination, and pharmacologic characterizationJournal of Nuclear Medicine, 2008, 49(5), 814-822,
Método de produção 9
Condições de reacção
Referência
- Effects of Translocator Protein (18 kDa) Ligands on Microglial Activation and Neuronal Death in the Quinolinic-Acid-Injected Rat StriatumACS Chemical Neuroscience, 2012, 3(2), 114-119,
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 5 °C; 5 °C → rt
1.2 Solvents: Dichloromethane ; rt → 60 °C; overnight, 60 °C
1.2 Solvents: Dichloromethane ; rt → 60 °C; overnight, 60 °C
Referência
- Radiosynthesis of [18F]DPA-714, a selective radioligand for imaging the translocator protein (18 kDa) with PETJournal of Labelled Compounds and Radiopharmaceuticals, 2008, 51(7), 286-292,
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.2 Solvents: Dimethylformamide ; rt
1.2 Solvents: Dimethylformamide ; rt
Referência
- Pyrazolo[1,5-a]pyrimidine acetamides: 4-Phenyl alkyl ether derivatives as potent ligands for the 18 kDa translocator protein (TSPO)Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5799-5802,
DPA-714 Raw materials
- 1-Bromo-2-fluoroethane
- Pyrazolo[1,5-a]pyrimidine-3-acetamide, N,N-diethyl-2-(4-methoxyphenyl)-5,7-dimethyl-
- 2-Fluoroethanol
- 2-Fluoroethyl Tosylate
- Pyrazolo[1,5-a]pyrimidine-3-acetamide,N,N-diethyl-2-(4-hydroxyphenyl)-5,7-dimethyl-
DPA-714 Preparation Products
DPA-714 Literatura Relacionada
-
Mohamed M. Hammouda,Hatem E. Gaffer,Khaled M. Elattar RSC Med. Chem. 2022 13 1150
-
Pooja Srivastava,Ankur Kaul,Himanshu Ojha,Pravir Kumar,Anjani K. Tiwari RSC Adv. 2016 6 114491
-
Hebaalla Agha,Christopher R. McCurdy RSC Med. Chem. 2021 12 154
-
Christos Tapeinos,Matteo Battaglini,Attilio Marino,Gianni Ciofani J. Mater. Chem. B 2020 8 6233
-
Masayuki Fujinaga,Katsushi Kumata,Yiding Zhang,Akiko Hatori,Tomoteru Yamasaki,Wakana Mori,Takayuki Ohkubo,Lin Xie,Nobuki Nengaki,Ming-Rong Zhang Org. Biomol. Chem. 2018 16 8325
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:958233-07-3)DPA-714

Pureza:99%/99%/99%/99%/99%
Quantidade:5mg/10mg/25mg/50mg/100mg
Preço ($):189.0/304.0/544.0/945.0/1282.0